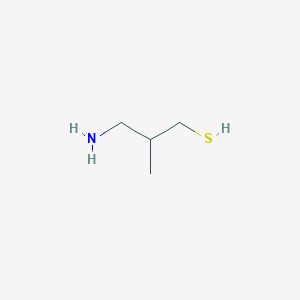

3-Amino-2-methylpropane-1-thiol

Description

Significance within Contemporary Organic and Bio-Organic Chemistry Research

The significance of 3-Amino-2-methylpropane-1-thiol in contemporary research is rooted in the versatile reactivity of its constituent functional groups: an amino group and a thiol group. Aminothiols are a class of compounds with wide-ranging applications, including their use as radioprotective agents, in the synthesis of pharmaceuticals, and as ligands for metal complexes. The presence of both a nucleophilic amine and a redox-active thiol group within the same molecule allows for a variety of chemical transformations and biological interactions. nih.govnih.gov

In bio-organic chemistry, the structural motif of aminothiols is found in nature, most notably in the amino acid cysteine, which is crucial for protein structure and function. nih.gov The thiol group can undergo oxidation to form disulfide bonds, a key feature in protein folding. nih.gov The amino group, on the other hand, can participate in hydrogen bonding and salt bridge formation. The unique combination of these functionalities in this compound makes it a person of interest for the design of novel bioactive molecules and functional materials.

Historical Perspective on Amino Thiol Chemistry and its Evolution

The chemistry of amino thiols has evolved significantly since the initial discovery and investigation of simple thiols. Early research was largely driven by the need to understand the role of thiols in biological systems, particularly the amino acid cysteine. The development of synthetic methods for aminothiols has been a continuous area of research, with early methods often suffering from low yields and lack of selectivity.

A significant milestone in the evolution of aminothiol (B82208) chemistry was the discovery of their radioprotective properties. This led to the synthesis and testing of a wide array of aminothiol derivatives with the goal of developing effective agents to protect against the harmful effects of ionizing radiation. nih.gov The Strecker synthesis, a method for synthesizing amino acids from aldehydes, has been a foundational reaction in this field, and its application to sulfur-containing aldehydes has provided a route to various aminothiols. nih.govmdpi.com More recent advancements have focused on developing more efficient and stereoselective synthetic routes, as well as exploring the use of aminothiols in areas such as nanotechnology and materials science.

Structural Features of this compound and their Research Implications

The molecular structure of this compound is characterized by a propane (B168953) backbone substituted with a primary amino group at the 3-position, a methyl group at the 2-position, and a primary thiol group at the 1-position. This specific arrangement of functional groups has several research implications:

Bifunctionality: The presence of both an amine and a thiol group allows for orthogonal chemical reactions, where one group can be selectively reacted while the other remains protected. This is highly advantageous in the synthesis of complex molecules.

Chelating Properties: The nitrogen and sulfur atoms can act as a bidentate ligand, capable of coordinating with metal ions. This suggests potential applications in catalysis, sensor development, and as metal-sequestering agents.

Stereochemistry: The carbon at the 2-position is a chiral center, meaning that this compound can exist as two enantiomers. This is significant for applications in asymmetric synthesis and for investigating stereospecific interactions with biological systems.

The combination of these structural features makes this compound a versatile building block for the synthesis of a wide range of molecules with tailored properties.

Overview of Key Research Domains and Scientific Challenges

The research domains where this compound and related aminothiols are of interest are diverse and include:

Medicinal Chemistry: As mentioned, aminothiols are explored as radioprotective agents. nih.gov They are also investigated for their antioxidant properties and as components of enzyme inhibitors.

Materials Science: The thiol group can form self-assembled monolayers (SAMs) on gold surfaces, providing a method for surface functionalization. The amino group can then be used for further chemical modifications, leading to the development of sensors, biocompatible coatings, and electronic devices.

Catalysis: Chiral aminothiols can serve as ligands for transition metal catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Despite its potential, the study of this compound is hampered by significant scientific challenges. A major hurdle is the lack of a well-established and efficient synthetic route. The selective thiolation of the corresponding amino alcohol, 3-amino-2-methyl-1-propanol, in the presence of a reactive amino group is a non-trivial synthetic problem. nih.gov Overcoming this challenge is crucial for making this compound more accessible for research and potential applications.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its precursor.

Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C4H11NS |

| Molecular Weight | 105.21 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Properties of the Precursor: 3-Amino-2-methyl-1-propanol nih.gov

| Property | Value |

| Molecular Formula | C4H11NO |

| Molecular Weight | 89.14 g/mol |

| CAS Number | 15518-10-2 |

| Melting Point | Not available |

| Boiling Point | 188-190 °C |

Structure

3D Structure

Properties

Molecular Formula |

C4H11NS |

|---|---|

Molecular Weight |

105.20 g/mol |

IUPAC Name |

3-amino-2-methylpropane-1-thiol |

InChI |

InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |

InChI Key |

ZNJIPRNZAZBOBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Methylpropane 1 Thiol

Novel Synthetic Routes and Strategic Design

The design of a synthetic route for 3-Amino-2-methylpropane-1-thiol requires careful consideration of the arrangement of the amino and thiol functional groups on the isobutyl backbone. Both linear and convergent approaches can be conceptualized for its construction.

Stereoselective Synthesis of Enantiomers

The presence of a chiral center at the C2 position of this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms. Drawing inspiration from the synthesis of other chiral aminothiols and amino acids, several strategies can be proposed. nih.govyoutube.com

One potential pathway could involve the use of a chiral auxiliary. For instance, an Evans chiral auxiliary could be employed to introduce the methyl group stereoselectively onto a suitable precursor. youtube.com This approach, while effective, often requires additional steps for the attachment and removal of the auxiliary.

Alternatively, asymmetric hydrogenation or reduction of a prochiral precursor containing a double bond or a ketone functionality could be a more atom-economical approach. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective introduction of the required stereocenter.

A hypothetical stereoselective synthesis could start from a suitable unsaturated precursor, which is then subjected to an asymmetric hydroformylation to introduce the aldehyde group, followed by reductive amination and subsequent conversion of a hydroxyl group to a thiol.

Convergent and Divergent Synthetic Approaches

Conversely, a divergent synthesis approach would start from a common intermediate that can be elaborated into a variety of different target molecules. nih.gov For example, a precursor containing both a protected amine and a protected thiol group could be synthesized. Subsequent deprotection and modification of either functional group could lead to a library of related aminothiol (B82208) compounds, with this compound being one of the targets. This strategy is particularly useful for generating structural diversity for applications such as drug discovery. nih.gov

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. nih.gov This involves the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. nih.govsemanticscholar.org

Catalyst Development for Sustainable Synthesis

Recent advancements in catalysis offer promising avenues for the green synthesis of aminothiols. The use of biocatalysts, such as enzymes, can offer high selectivity and operate under mild reaction conditions. For instance, transaminases could be employed for the asymmetric synthesis of the amino group.

Furthermore, the development of heterogeneous catalysts is of significant interest as they can be easily separated from the reaction mixture and recycled. nih.gov For the synthesis of aminothiols, catalysts that can promote both C-N and C-S bond formation in a single pot would be highly desirable. Research into novel catalysts, such as those based on earth-abundant metals or even metal-free systems, is an active area of investigation. semanticscholar.orgisct.ac.jp

Solvent Selection and Waste Minimization Strategies

The choice of solvent has a significant impact on the environmental footprint of a chemical process. researchgate.netyoutube.com Whenever possible, the use of hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents like ethyl lactate. researchgate.net The ideal solvent should not only be environmentally friendly but also facilitate the reaction and product separation. researchgate.net

Waste minimization can be achieved through several strategies, including the use of atom-economical reactions that incorporate a high percentage of the starting materials into the final product. stahl.com Telescoping reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can also significantly reduce waste and improve efficiency.

Precursor Chemistry and Starting Material Optimization

One plausible starting material is isobutylene, which can be functionalized to introduce the required amino and thiol groups. Another approach could start from commercially available 3-amino-1,2-propanediol (B146019), where the hydroxyl groups can be selectively manipulated to introduce the methyl group and the thiol functionality. google.comwipo.int

The optimization of the synthesis of these precursors is also an important consideration. For example, the synthesis of 3-amino-1,2-propanediol from glycerol, a byproduct of biodiesel production, represents a green and sustainable approach. google.com

Data Tables

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Linear Synthesis | Conceptually straightforward | Lower overall yield for multi-step sequences |

| Convergent Synthesis | Higher overall yield, easier purification of fragments | Requires careful planning of fragment synthesis |

| Divergent Synthesis | Allows for the creation of a library of compounds | May not be the most efficient route for a single target |

Table 2: Green Chemistry Considerations in Synthesis

| Principle | Application to this compound Synthesis |

| Catalysis | Use of biocatalysts (e.g., transaminases) or recyclable heterogeneous catalysts. nih.gov |

| Safer Solvents | Replacement of volatile organic compounds with water or bio-based solvents like ethyl lactate. researchgate.netresearchgate.net |

| Atom Economy | Employing reactions like asymmetric hydrogenation to maximize incorporation of starting materials. |

| Renewable Feedstocks | Utilizing starting materials derived from biomass, such as glycerol. google.com |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound can be envisioned through a multi-step pathway starting from a readily available chiral building block such as (R)-3-Amino-2-methylpropanoic acid. This approach allows for the establishment of the desired stereochemistry early in the sequence. The key transformations would involve the reduction of the carboxylic acid to a primary alcohol, followed by the conversion of this alcohol into the target thiol.

Mechanism of Carboxylic Acid Reduction

The reduction of the carboxylic acid functionality to a primary alcohol is a critical step. While powerful reagents like lithium aluminum hydride (LiAlH₄) can achieve this, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are often preferred due to their enhanced selectivity and safer handling profile. libretexts.orgjove.com Borane selectively reduces carboxylic acids in the presence of other reducible functional groups like ketones or esters. jove.comkhanacademy.org

The mechanism for the reduction of a carboxylic acid by borane (BH₃) is a multi-step process: libretexts.orgyoutube.comic.ac.uk

Acyloxyborane Formation: The reaction initiates with the acidic proton of the carboxylic acid reacting with borane. Three molecules of the carboxylic acid react with one molecule of borane (BH₃) to rapidly form a triacyloxyborane intermediate and three molecules of hydrogen gas (H₂). libretexts.org This initial step is typically the rate-determining step.

Hydride Transfer: The triacyloxyborane is then reduced. A second equivalent of borane acts as a hydride donor. The carbonyl carbon of the acyloxy group is attacked by a hydride (H⁻) from BH₃, proceeding through a six-membered transition state.

Intermediate Formation: This leads to the formation of an intermediate which, upon further reduction and subsequent aqueous workup (hydrolysis), liberates the primary alcohol, 3-amino-2-methyl-1-propanol.

Mechanism of Alcohol to Thiol Conversion via Mitsunobu Reaction

The conversion of the resulting primary alcohol to the final thiol product can be efficiently achieved using the Mitsunobu reaction. This reaction allows for the direct substitution of a hydroxyl group with a thiol precursor, typically thioacetic acid, under mild conditions and with a predictable inversion of stereochemistry (though not relevant for a primary alcohol). organic-chemistry.orgwikipedia.org

The mechanism of the Mitsunobu reaction is well-established and proceeds as follows: organic-chemistry.orgyoutube.comnih.gov

Betaine (B1666868) Formation: Triphenylphosphine (B44618) (PPh₃) attacks the azodicarboxylate, usually diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.

Alcohol Activation: The alcohol's hydroxyl group is acidic enough to protonate the betaine, forming an alcohol-betaine pair. The resulting phosphonium (B103445) species is highly activated.

Alkoxyphosphonium Salt Formation: The alcohol's oxygen atom then attacks the positively charged phosphorus atom of the PPh₃, displacing the hydrazine (B178648) derivative and forming a key intermediate: an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

Sₙ2 Displacement: The nucleophile, in this case, the thiocarboxylate anion from thioacetic acid, performs an Sₙ2 attack on the carbon atom bearing the alkoxyphosphonium group. This displaces triphenylphosphine oxide (TPPO) and forms the S-thioacetyl intermediate (a thioester).

Hydrolysis: The final step is the hydrolysis of the thioester, typically under basic conditions, to yield the free thiol, this compound.

This sequence of reactions provides a plausible and mechanistically understood pathway to the target compound from a common starting material.

Scalability Studies and Process Chemistry Research

Translating a synthetic route from the laboratory to an industrial scale introduces a host of new challenges related to cost, safety, efficiency, and environmental impact. The proposed synthesis of this compound involves reactions that have well-documented scalability issues.

Reducing Agent Selection and Scalability

The choice of reducing agent for the conversion of the carboxylic acid to an alcohol is a critical process decision. While multiple agents can effect this transformation, their industrial applicability varies significantly.

| Reducing Agent | Advantages | Scalability Challenges | References |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive and effective. | Extremely pyrophoric, reacts violently with water and protic solvents. Difficult and hazardous to handle on a large scale. Generates explosive hydrogen gas. | jove.comkhanacademy.org |

| Borane-THF (BH₃-THF) | Safer to handle than LiAlH₄. Highly selective for carboxylic acids. Reactions are often rapid at room temperature. | Flammable reagent. Requires careful control of hydrogen gas evolution. THF solvent must be managed. | libretexts.orgjove.com |

| Sodium Borohydride (NaBH₄) | Relatively inexpensive, stable, and safe to handle. Can be used in aqueous or alcoholic solutions. | Generally not reactive enough to reduce carboxylic acids. libretexts.org Can undergo hazardous thermal runaway during hydrolysis if not controlled. icheme.org Byproduct (sodium metaborate) regeneration is costly and complex. aip.orgecoticias.com | libretexts.orgicheme.orgaip.orgecoticias.com |

For industrial-scale synthesis, BH₃-THF represents the most viable option among these, balancing reactivity with manageable safety protocols. Process control would focus on managing the exothermicity of the reaction and safely venting the hydrogen gas produced.

Mitsunobu Reaction Process Challenges

The Mitsunobu reaction, while elegant, is infamous in process chemistry for its poor atom economy and difficult purification. youtube.comnih.gov These issues are major hurdles for large-scale manufacturing.

| Challenge | Description | Mitigation Strategies | References |

|---|---|---|---|

| Stoichiometric Byproducts | The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate. These byproducts have high molecular weights and can be difficult to separate from the desired product, often requiring extensive chromatography. | - Use of phosphines with tailored solubility (e.g., water-soluble phosphines) to simplify removal by extraction.

| wikipedia.orgyoutube.comrsc.org |

| Reagent Hazards | DEAD is toxic and potentially explosive, making its use on a plant scale undesirable. | - Substitution of DEAD with safer, more stable azodicarboxylates like DIAD or other custom-designed reagents.

| wikipedia.orgrsc.org |

| Poor Atom Economy | The reaction generates a large amount of waste relative to the mass of the product, which is inefficient and environmentally costly. | - Development of catalytic Mitsunobu reactions that use a recyclable phosphine catalyst (e.g., 1-phenylphospholane) with a stoichiometric reductant like phenylsilane.

| nih.govresearchgate.net |

Alternative Industrial Routes and Purification

Given the scalability issues of the Mitsunobu reaction, an industrial process might favor an alternative pathway. A common industrial method for producing thiols is the direct reaction of alcohols with hydrogen sulfide (B99878) (H₂S) at high temperatures over a solid acid catalyst, such as alumina (B75360) or silica-alumina. researchgate.netwikipedia.orgd-nb.info While this method avoids the problematic byproducts of the Mitsunobu reaction, it requires specialized high-pressure equipment and handling of highly toxic H₂S gas. The selectivity can also be an issue, with the potential for dialkyl sulfide formation. researchgate.net

Another scalable route could involve the catalytic hydrogenation of a nitrile. For example, starting from 2-methyl-3-oxopropanenitrile, one could perform a selective hydrogenation of the nitrile to the primary amine using catalysts like Raney Nickel or supported Palladium, often in the presence of ammonia (B1221849) to suppress secondary amine formation. google.combme.hursc.org This would be followed by reduction of the aldehyde and conversion to the thiol. Each step would require careful process optimization of temperature, pressure, catalyst choice, and solvent to ensure high yield and selectivity on a large scale. google.comnih.gov

Regardless of the route, the final purification of this compound on a large scale would likely avoid column chromatography. Methods such as vacuum distillation or crystallization of a suitable salt would be preferred to achieve the required purity in an economically viable manner. The propensity of the thiol group to oxidize to a disulfide would necessitate that all purification and handling steps be conducted under an inert atmosphere (e.g., nitrogen or argon).

Chemical Reactivity and Derivatization Research of 3 Amino 2 Methylpropane 1 Thiol

Functional Group Transformations and Characterization of Novel Derivatives

The presence of both thiol and amino groups allows for a wide range of functional group transformations, leading to the synthesis of novel derivatives with tailored properties. The selective modification of one group in the presence of the other is a key aspect of its chemistry. nih.gov

The thiol group is a potent nucleophile and is susceptible to a variety of chemical transformations. nih.gov Its reactivity is often harnessed for the formation of sulfur-containing compounds. wikipedia.org

Key reactions involving the thiol moiety include:

Oxidation: Thiols can be oxidized to form disulfides or, under stronger conditions, sulfonic acids. The oxidation to disulfides is a common reaction and can often be achieved using mild oxidizing agents like iodine or even air. wikipedia.org This reversible disulfide linkage is a key feature in protein chemistry. nih.gov

Alkylation: The thiol group readily undergoes S-alkylation with alkyl halides to form thioethers. wikipedia.org This reaction is a fundamental method for forming carbon-sulfur bonds.

Michael Addition: As a soft nucleophile, the thiol group participates in Michael additions to α,β-unsaturated carbonyl compounds. This reaction is highly efficient and is widely used in bioconjugation. researchgate.net

Thioester Formation: Thiols can react with acyl chlorides or anhydrides to form thioesters.

Table 1: Selected Reactions of the Thiol Moiety

| Reaction Type | Reagent(s) | Product |

| Oxidation (Disulfide) | I₂, H₂O₂ (mild) | Disulfide |

| Oxidation (Sulfonic Acid) | Strong oxidizing agents (e.g., KMnO₄) | Sulfonic Acid |

| Alkylation | Alkyl Halide (R-X) | Thioether |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |

| Acylation | Acyl Halide (R-COCl) | Thioester |

The primary amino group in 3-Amino-2-methylpropane-1-thiol is also nucleophilic and can participate in a range of common amine reactions.

Key reactions involving the amino moiety include:

Acylation: The amino group reacts with acyl chlorides or anhydrides to form stable amide bonds. nih.gov

Alkylation: The amine can be alkylated by alkyl halides, though over-alkylation can be an issue.

Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Table 2: Selected Reactions of the Amino Moiety

| Reaction Type | Reagent(s) | Product |

| Acylation | Acyl Halide (R-COCl), Anhydride | Amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehyde (R-CHO), Ketone (R₂CO) | Imine |

| Urea Formation | Isocyanate (R-NCO) | Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |

The presence of two nucleophilic groups in this compound necessitates control over selectivity for specific derivatization. The relative reactivity of the thiol and amino groups can be modulated by reaction conditions, particularly pH. nih.gov The thiol group is generally a stronger nucleophile than the amine at neutral or slightly acidic pH, as the thiolate anion (RS⁻) is more readily formed than the neutral amine is deprotonated. nih.govmdpi.com This difference in nucleophilicity allows for selective reactions at the thiol group. nih.gov

Conversely, at higher pH values, the reactivity of the amino group can become more competitive. researchgate.net Protective group strategies are often employed to achieve absolute chemoselectivity. For instance, the thiol can be protected (e.g., as a trityl thioether) while the amine is being modified, followed by deprotection. mdpi.com Tandem reactions, where both functional groups react in a single pot with different reagents, can lead to complex molecular architectures.

Synthesis and Research Applications of Heterocyclic and Macrocyclic Derivatives

Bifunctional compounds like this compound are valuable precursors for the synthesis of heterocyclic and macrocyclic structures. The intramolecular or intermolecular condensation of the amino and thiol groups with suitable electrophiles can lead to a variety of ring systems.

Heterocyclic Derivatives: Reaction with dicarbonyl compounds, for example, can lead to the formation of thiazine (B8601807) derivatives. The synthesis of various heterocyclic compounds, such as pyrazoles, pyridazines, and thiazepines, often starts from amino acids or related bifunctional molecules.

Macrocyclic Derivatives: Macrocyclization can be achieved by reacting this compound with long-chain bifunctional electrophiles. unipd.it The higher reactivity of the thiol can be exploited for a stepwise macrocyclization process. unipd.it Such macrocycles are of interest in drug discovery and materials science. nih.gov

Table 3: Potential Heterocyclic and Macrocyclic Derivatives

| Derivative Type | Synthetic Strategy | Potential Application |

| Thiazepine | Reaction with a dicarbonyl compound or dihalide | Pharmaceutical scaffolds |

| Thiazolidine | Reaction with an aldehyde or ketone | Bioactive compounds |

| Macrocycle | Reaction with a long-chain di-electrophile | Host-guest chemistry, Drug delivery |

Covalent Modification and Bioconjugation Strategies

The unique reactivity of the thiol and amino groups makes this compound a candidate for covalent modification and bioconjugation strategies. nih.gov

Thiol-Based Conjugation: The thiol group is particularly useful for conjugation to biomolecules. A widely used strategy is the Michael addition of the thiol to a maleimide-functionalized molecule. researchgate.netnih.gov This reaction is highly selective for thiols at physiological pH. researchgate.net

Amine-Based Conjugation: The amino group can be targeted with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, another common bioconjugation technique.

Dual Functionalization: The presence of both functional groups allows for the creation of trifunctional conjugates, where this compound acts as a linker between two different molecules. nih.gov

Advanced Mechanistic Studies of Organic Reactions

The study of reaction mechanisms involving aminothiols provides insight into their reactivity and selectivity.

Thiol-Michael Addition Mechanism: The addition of a thiol to a Michael acceptor like a maleimide (B117702) proceeds via a nucleophilic attack of the thiolate anion on the β-carbon of the unsaturated system, followed by protonation of the resulting enolate. The rate of this reaction is highly pH-dependent. researchgate.net

Termolecular Reaction Mechanisms: In some reactions, such as the reaction of sterically hindered amines with certain electrophiles, a termolecular mechanism has been proposed where the amine reacts simultaneously with the electrophile and a base. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the thermodynamics and kinetics of reactions involving aminothiols, aiding in the understanding of their reactivity and the design of new synthetic routes. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies of 3 Amino 2 Methylpropane 1 Thiol

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are at the forefront of computational chemistry, enabling detailed analysis of molecular properties. For 3-Amino-2-methylpropane-1-thiol, these calculations can elucidate its electronic structure, preferred three-dimensional arrangements, and the energetic pathways of its potential reactions.

The electronic structure of this compound is fundamental to its chemical behavior. The presence of nitrogen and sulfur atoms, with their lone pairs of electrons, alongside the carbon backbone, creates a molecule with distinct regions of electron density. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals key aspects of its reactivity. The HOMO is likely localized around the sulfur and nitrogen atoms, indicating their nucleophilic character, while the LUMO may be distributed along the C-S and C-N bonds, suggesting sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further quantify the bonding characteristics. The table below presents hypothetical NBO charges and bond orders for key atoms and bonds in a likely conformer of this compound, calculated at a representative level of theory (e.g., B3LYP/6-31G*). These values illustrate the charge distribution and the nature of the covalent bonds within the molecule.

| Atom/Bond | Hypothetical NBO Charge (e) | Hypothetical Bond Order |

| S1 | -0.15 | |

| N1 | -0.85 | |

| C1 (bonded to S) | -0.20 | |

| C2 (methyl branch) | -0.10 | |

| C3 (bonded to N) | -0.40 | |

| C1-S1 | 0.98 | |

| C2-C1 | 1.01 | |

| C2-C3 | 1.02 | |

| C3-N1 | 1.03 |

Note: These values are illustrative and would be determined from specific quantum chemical calculations.

The flexibility of the propane (B168953) backbone in this compound allows for multiple conformational isomers, or rotamers, arising from rotation around the C-C and C-S bonds. Identifying the most stable conformers is crucial, as they represent the most populated states of the molecule and will dictate its observed properties. A computational conformational search, followed by geometry optimization and frequency calculations, can map the potential energy surface.

Based on studies of related propanethiols, the relative orientation of the thiol and amino groups will be a primary determinant of conformational stability, influenced by steric hindrance and potential intramolecular hydrogen bonding between the -SH and -NH2 groups. The table below shows a hypothetical set of low-energy conformers and their relative energies.

| Conformer ID | Dihedral Angle (S-C1-C2-C3) | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) |

| 1 | gauche | anti | 0.00 |

| 2 | anti | gauche | 0.52 |

| 3 | gauche | gauche | 1.15 |

| 4 | anti | anti | 1.89 |

Note: These conformers and energies are illustrative. 'gauche' and 'anti' refer to the relative positions of the substituents.

Quantum chemical calculations are powerful tools for investigating reaction mechanisms at a molecular level. For this compound, potential reactions include oxidation of the thiol group, acylation of the amino group, or cyclization reactions. By mapping the potential energy surface for a proposed reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For example, the nucleophilic substitution reaction of the thiol group can be modeled. The energy of the transition state for such a reaction provides the activation energy barrier, a key determinant of the reaction rate. The calculated vibrational frequencies of the transition state would show a single imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.gov For this compound, MD simulations can reveal how these molecules interact with each other and with solvent molecules. researchgate.net

Simulations of this compound in a solvent like water would likely show the formation of hydrogen bonds between the amino and thiol groups of the molecule and the surrounding water molecules. The radial distribution function (RDF) is a common tool used in MD simulations to quantify the probability of finding a particle at a certain distance from a reference particle. The RDF between the hydrogen atoms of the amino group and the oxygen atoms of water would likely show a sharp peak at a distance characteristic of a strong hydrogen bond.

Density Functional Theory (DFT) Applications in Compound Design

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that is instrumental in the rational design of new compounds. By calculating various molecular descriptors, DFT can help predict the properties of novel derivatives of this compound without the need for their synthesis and experimental testing. For instance, modifications to the alkyl chain or substitution on the amino group could be modeled to tune properties like lipophilicity or reactivity.

Predictive Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or property descriptors of molecules with their biological activity or physical properties, respectively. For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition.

The development of a QSAR model involves calculating a variety of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and electronic. A hypothetical QSAR study for a series of aminothiol (B82208) derivatives might include the descriptors shown in the table below.

| Compound ID | Molecular Weight (amu) | LogP | Polar Surface Area (Ų) | HOMO Energy (eV) | Predicted Activity (IC50, µM) |

| 1 | 119.23 | 0.85 | 62.5 | -8.5 | 15.2 |

| 2 | 133.26 | 1.25 | 62.5 | -8.4 | 12.8 |

| 3 | 147.29 | 1.65 | 62.5 | -8.3 | 10.5 |

Note: This table is a hypothetical representation of data that would be used to build a QSAR model. The predicted activity would be derived from the statistical correlation of the descriptors with experimentally measured activities.

Applications in Advanced Materials Science and Supramolecular Chemistry Research

Incorporation into Polymeric Materials and Networks

The integration of 3-Amino-2-methylpropane-1-thiol into polymer structures can impart desirable characteristics such as improved adhesion, biocompatibility, and functionality for subsequent chemical modifications.

While specific studies on the controlled polymerization of this compound are not extensively documented, the presence of the primary amine and thiol groups allows for its potential use in various polymerization schemes. For instance, the amine functionality can react with compounds like isocyanates or epoxides to form polyurethanes or epoxy resins, respectively.

Furthermore, the thiol group can participate in thiol-ene polymerizations, a type of 'click' chemistry known for its high efficiency, rapid reaction rates, and minimal byproducts. researchgate.net This reaction involves the radical-mediated addition of a thiol to a double bond. Research on similar amino acid-based molecules has demonstrated the successful synthesis of polymer networks through thiol-ene reactions, suggesting a viable pathway for the incorporation of this compound. researchgate.netexpresspolymlett.com The kinetics of such polymerizations are typically rapid and can be initiated either thermally or photochemically. researchgate.net

The thiol group of this compound provides a strong affinity for noble metal surfaces, such as gold, enabling the formation of robust coatings. This property is foundational for creating functionalized surfaces with tailored chemical and physical properties. The terminal amine groups can then be used to covalently link other molecules, including proteins or polymers. nih.gov

For example, in the broader context of thiol-containing molecules, glow discharge polymerization of allyl mercaptan has been used to create surfaces with significant densities of thiol groups. nih.gov These surfaces can then be further functionalized, for instance, by conjugating collagen through a maleimide (B117702) linker, demonstrating the utility of thiol-functionalized surfaces in biomedical applications. nih.gov The amine group of this compound could similarly be modified to introduce a wide array of functionalities onto a surface.

Design and Engineering of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously on a substrate. Alkanethiols on gold are a classic example of this phenomenon and are pivotal in surface science and engineering.

The formation of SAMs using aminothiols like this compound on gold surfaces would result in a surface terminated with amine groups. These amino-terminated SAMs are of significant interest as they can act as highly reactive molecular templates for the subsequent attachment of other molecules. nih.gov The reactivity of these terminal amino groups can be influenced by factors such as electron irradiation. nih.gov

The structure and stability of SAMs are influenced by intermolecular interactions. For instance, amide-containing alkanethiols can form thermally stable SAMs due to the formation of internal hydrogen networks. bwise.kr While this compound does not have an internal amide group, the terminal amine groups could potentially participate in intermolecular hydrogen bonding, influencing the packing and stability of the monolayer.

The composition of the SAM can also be controlled by using a mixture of different thiols. For example, binary SAMs composed of thiols with different functional groups or chain lengths can exhibit phase separation, leading to the formation of domains with distinct chemical properties. doi.org This approach could be used with this compound to create patterned surfaces with regions of varying reactivity and functionality.

Table 1: Research Findings on Self-Assembled Monolayers of Related Thiols

| Thiol Compound | Substrate | Key Finding | Reference |

|---|---|---|---|

| N-(2-mercaptoethyl)heptanamide | Au(111) | Forms thermally stable, well-ordered SAMs due to internal amide hydrogen bonding. | bwise.kr |

| 4'-aminobiphenyl-4-thiol | Au(111) | Creates highly reactive amino-terminated SAMs that can be used as molecular templates. | nih.gov |

| 3-mercapto-1-propanol and 1-tetradecanethiol | Au(111) | Binary mixture forms phase-separated domains, creating patterned surfaces. | doi.org |

| Mannitol-terminated alkanethiols | Gold | SAMs are inert to protein adsorption and cell attachment. | northwestern.edu |

Catalysis and Ligand Design Research Involving 3 Amino 2 Methylpropane 1 Thiol

Asymmetric Catalysis Applications

There are no specific research findings on the use of 3-Amino-2-methylpropane-1-thiol for asymmetric catalysis.

No published methods for the synthesis of chiral ligands derived from this compound or their application in achieving stereochemical control in chemical reactions could be identified.

The scientific literature does not appear to contain examples of enantioselective metal-catalyzed reactions where this compound or its derivatives are employed as ligands.

Organocatalysis Utilizing Thiol-Amine Moieties

While the field of organocatalysis frequently employs bifunctional molecules containing both thiol and amine groups, there is no specific research detailing the use of the this compound framework as an organocatalyst.

Design of Metal-Organic Frameworks (MOFs) Ligands

No studies were found that describe the incorporation of this compound as a ligand in the design or synthesis of Metal-Organic Frameworks (MOFs).

Investigation of Ligand Effects on Reaction Selectivity and Efficiency

Consequently, without any documented use of this compound in catalytic systems, there are no investigations into its specific ligand effects on reaction selectivity and efficiency.

Biomolecular Research Applications Non Clinical Focus of 3 Amino 2 Methylpropane 1 Thiol

Probe Development for Investigation of Biochemical Pathways

The development of chemical probes is crucial for elucidating complex biochemical pathways. While there is no specific literature detailing the use of 3-Amino-2-methylpropane-1-thiol as a biochemical probe, its structure is analogous to other thiols that have been successfully used for this purpose. Thiol-based probes are designed to interact with specific cellular components, allowing for the tracking and identification of molecules within a biological system.

For instance, thiol-containing molecules can be designed to react with specific electrophilic species within a cell, thereby tagging them for later identification. A probe based on this compound could potentially be functionalized with a reporter group, such as a biotin (B1667282) tag or a click chemistry handle, to enable the isolation and identification of its binding partners in various biochemical pathways. The reactivity of the thiol group could be modulated by the local chemical environment, offering a tool to probe specific cellular niches.

Studies on Enzyme Active Site Interactions and Inhibition Mechanisms (In Vitro)

The structural motif of an amino group in proximity to a thiol group is a key feature in the design of various enzyme inhibitors. Although no studies have specifically detailed the inhibitory action of this compound, the broader class of aminothiols has been shown to interact with the active sites of certain enzymes, particularly metalloenzymes. The thiol group can act as a coordinating ligand to metal ions within the enzyme's active site, leading to reversible inhibition.

The following table summarizes the inhibitory potential of aminothiol (B82208) compounds against various enzymes, illustrating the type of research where this compound could be investigated.

| Enzyme Class | General Inhibition Mechanism | Potential Research Focus for this compound |

| Metallo-aminopeptidases | The thiol group coordinates with the metal ion (e.g., Zn2+) in the active site, mimicking the transition state of peptide hydrolysis. | Investigation of inhibitory activity against specific aminopeptidases to understand the role of the methyl group in binding affinity and selectivity. |

| Protein Tyrosine Phosphatases | The thiolate anion can act as a nucleophile, interacting with the phosphate-binding pocket. | In vitro studies to determine the kinetics and mode of inhibition against a panel of phosphatases. |

| Cysteine Proteases | The thiol group can participate in disulfide exchange with a cysteine residue in the active site. | Analysis of the potential for covalent modification of the active site cysteine and the reversibility of this interaction. |

Peptide and Protein Conjugation Strategies for Research Tools

The thiol group is a valuable functional handle for the conjugation of small molecules to peptides and proteins, creating bespoke research tools. While specific conjugation strategies employing this compound have not been described, the principles of thiol-based bioconjugation are well-established. Thiol-maleimide and thiol-ene reactions are common methods for attaching thiol-containing compounds to biomolecules.

A molecule of this compound could be conjugated to a peptide or protein to introduce a free amine group for further functionalization or to study the impact of a small aminothiol on the biomolecule's structure and function. The table below outlines common thiol-based conjugation strategies that could theoretically be applied to this compound.

| Conjugation Strategy | Description | Potential Application with this compound |

| Thiol-Maleimide Reaction | The thiol group reacts with a maleimide-functionalized peptide or protein to form a stable thioether bond. | Introduction of a primary amine at a specific site on a protein for subsequent labeling with an amine-reactive dye. |

| Thiol-Ene Reaction | A radical-mediated reaction between a thiol and an alkene, often initiated by light. nih.gov | Photopatterning of proteins on a surface by conjugating them with this compound and reacting with an alkene-modified substrate. |

| Disulfide Exchange | The thiol group can form a disulfide bond with a cysteine residue on a peptide or protein. | Reversible conjugation to a protein to study the effects of a small molecule on its activity. |

Development of Fluorescent Tagging and Imaging Probes for Cellular Studies (Non-Clinical)

Fluorescent probes are indispensable tools in cellular biology for visualizing the localization and dynamics of biomolecules. Although no fluorescent probes have been synthesized directly from this compound, its structure provides a scaffold for the development of such probes. The thiol group can be used as a reactive handle to attach a fluorophore, while the amino group can influence the probe's solubility and cellular uptake.

The general approach involves reacting a thiol-containing molecule with a fluorophore that has a thiol-reactive group, such as a maleimide (B117702) or an iodoacetamide. The resulting fluorescent conjugate could then be used to label specific cellular components or to sense changes in the cellular environment. For example, a probe based on this compound could potentially be used to detect intracellular thiols or to label specific proteins in living cells for fluorescence microscopy studies. nih.govnih.gov

The following table presents examples of fluorophores that are commonly used to create thiol-reactive probes, which could be conjugated to this compound.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Potential Application |

| Fluorescein | ~494 | ~518 | General purpose labeling of proteins and other biomolecules for fluorescence microscopy. |

| Rhodamine | ~550 | ~570 | Photostable labeling for long-term imaging experiments. |

| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Near-infrared imaging with reduced background fluorescence. |

Research on Redox Chemistry in Model Biological Systems

Thiols play a central role in maintaining the redox homeostasis of biological systems. While the specific redox chemistry of this compound has not been a subject of detailed research, it can serve as a model compound to study the fundamental aspects of thiol-disulfide exchange reactions and antioxidant activity. Its simple structure allows for the investigation of how the local chemical environment, such as the presence of the methyl group, influences the reactivity of the thiol group.

In model systems, this compound could be used to study its ability to scavenge reactive oxygen species (ROS) or to participate in redox-sensitive signaling pathways. Such studies would contribute to a better understanding of the broader roles of aminothiols in cellular redox biology.

Advanced Analytical Methodologies for Research and Characterization of 3 Amino 2 Methylpropane 1 Thiol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 3-Amino-2-methylpropane-1-thiol. Advanced techniques in nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and chiroptical spectroscopy provide detailed insights into its connectivity, molecular weight, and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. mdpi.com For a comprehensive analysis of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. numberanalytics.com

1D NMR Spectroscopy:

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons of the methyl, methylene (B1212753), and methine groups, as well as the amine and thiol protons.

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. mdpi.com Due to the chirality of the molecule, all four carbon atoms are expected to be chemically non-equivalent and thus produce four distinct signals.

Advanced 2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are utilized: numberanalytics.com

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically within two to three bonds. This is crucial for tracing the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the complete carbon skeleton.

"Pure Shift" NMR: This newer technique simplifies complex ¹H NMR spectra by collapsing multiplets into singlets, thereby enhancing resolution and facilitating the analysis of chiral molecules with overlapping signals. mdpi.comnumberanalytics.com

Table 1: Representative ¹³C NMR Chemical Shifts for a Structural Isomer of this compound

| Carbon Atom | Representative Chemical Shift (ppm) in DMSO-d6 |

|---|---|

| C1 (CH₂) | ~45 |

| C2 (C) | ~40 |

| C3 (CH₃) | ~25 |

| C4 (CH₃) | ~25 |

Data is for 1-Amino-2-methylpropane-2-thiol hydrochloride and serves as an illustrative example. spectrabase.com

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. sfrbm.org Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize thermally labile molecules like aminothiols. sfrbm.orgnih.gov

The high-resolution mass spectrum of this compound would provide its exact mass, confirming its molecular formula (C₄H₁₁NS). Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are used to elucidate the structure. unito.it The fragmentation of aminothiols is influenced by the location of the charge and the relative stability of the resulting fragments. unito.itacs.org

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or sulfur atom is a common fragmentation pathway.

Loss of small neutral molecules: The loss of molecules such as H₂S, NH₃, or H₂O (if a protonated molecular ion is formed) can be observed.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₄H₁₂NS⁺ | 106.0685 |

| [M-SH]⁺ | C₄H₁₀N⁺ | 72.0808 |

| [M-NH₂]⁺ | C₄H₉S⁺ | 89.0420 |

These values are theoretical and serve as a guide for what would be expected in an HRMS analysis.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for distinguishing between the enantiomers of this compound and for determining the enantiomeric excess (ee) of a sample. nih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. nih.gov

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal can be used to quantify the enantiomeric excess. For small molecules like aminothiols, derivatization with a chromophoric agent may be necessary to induce a CD signal in a convenient spectral region. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, enantiomers will give mirror-image ORD curves.

Recent advances have introduced chiroptical sensing assays that utilize specific probes that react with amino and thiol groups to generate strong and predictable chiroptical signals, allowing for rapid and sensitive determination of enantiomeric composition. rsc.orgrsc.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its enantiomers on both analytical and preparative scales.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. The choice of CSP is critical and often depends on the functional groups present in the molecule. For an aminothiol (B82208), CSPs based on Pirkle-type phases, cyclodextrins, or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the areas of the two peaks directly corresponds to the enantiomeric ratio of the sample.

Crystallographic Studies of the Compound and its Derivatives

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. numberanalytics.com For this technique to be applicable, a suitable single crystal of the compound or a derivative must be grown.

In the case of this compound, which is a liquid at room temperature, derivatization to a solid salt (e.g., hydrochloride or hydrobromide) or reaction with a suitable crystalline agent may be necessary to obtain crystals of sufficient quality for X-ray analysis.

The crystal structure would reveal precise bond lengths, bond angles, and torsional angles. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amino and thiol groups, which govern the packing of the molecules in the solid state. ias.ac.inmdpi.com Studies on related aminothiols have highlighted the importance of intramolecular S...N interactions in influencing the conformation of the molecule. ias.ac.in

In Situ Monitoring of Chemical Reactions and Transformations

The study of chemical reactions involving this compound necessitates a deep understanding of reaction kinetics, transient intermediates, and the influence of various parameters on the reaction pathway. In situ monitoring techniques are indispensable for acquiring this real-time data, providing a continuous view of the chemical system as it evolves. These methodologies offer significant advantages over traditional offline analysis by eliminating the need for quenching and sample extraction, which can perturb the reaction and introduce artifacts.

Spectroscopic techniques are at the forefront of in situ reaction analysis. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful for monitoring the transformations of this compound. magritek.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is an exceptionally informative method for tracking reactions involving this compound. magritek.com By acquiring spectra at regular intervals, it is possible to quantitatively follow the consumption of reactants and the formation of products and intermediates. magritek.comnih.gov High-resolution benchtop NMR spectrometers can be integrated directly into laboratory fume hoods, allowing for online monitoring of reactions in progress. magritek.com

For a hypothetical reaction, such as the S-alkylation of this compound with an alkyl halide, ¹H NMR spectroscopy can be used to monitor the disappearance of the thiol proton signal (which may be broad and exchangeable with protic solvents) and the appearance of new signals corresponding to the thioether product. rsc.org Changes in the chemical shifts of the protons on the methyl and methylene groups adjacent to the sulfur and nitrogen atoms provide a wealth of structural and quantitative information. By integrating the respective signals, concentration profiles for each species can be generated over time, from which reaction kinetics can be derived. nih.gov

Interactive Data Table: In Situ ¹H NMR Monitoring of a Hypothetical S-alkylation of this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is another valuable tool for monitoring reactions of this compound in real-time. youtube.comyoutube.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, characteristic infrared absorption bands of reactants, intermediates, and products can be tracked as a function of time. youtube.com

The S-H stretching vibration of the thiol group in this compound, which typically appears around 2550 cm⁻¹, can be monitored, although this peak is often weak. rsc.org More prominently, changes in the C-S, C-N, N-H, and C-H vibrational modes can provide a detailed picture of the reaction progress. mdpi.com For instance, in an amidation reaction involving the amino group, the disappearance of the N-H bending and stretching frequencies of the primary amine and the appearance of new bands corresponding to the amide functional group can be clearly observed. youtube.com This allows for the determination of reaction endpoints and can reveal the presence of unexpected intermediates. nih.gov

Other In Situ Methodologies

Beyond NMR and FTIR, other techniques can be employed for the in situ analysis of reactions involving this compound.

UV-Vis Spectroscopy: This technique is particularly useful for reactions that involve a change in chromophores. For example, thiol-disulfide exchange reactions can be monitored by using a reagent like 4,4'-dipyridyl disulfide (4DPS), which releases a chromophoric product upon reaction with a thiol. acs.org The rate of formation of the colored species can be followed spectrophotometrically to determine the reaction kinetics.

Raman Spectroscopy: Raman spectroscopy can also provide vibrational information. The C-S vibration of thiols gives a signal in the 650-700 cm⁻¹ region, which can be used for monitoring, though its position can be variable. rsc.org

Mass Spectrometry (MS): While typically an offline technique, MS can be used for quasi-in-situ monitoring by coupling the reactor to the mass spectrometer for real-time analysis of the reaction headspace or through rapid automated sampling. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is also a powerful tool for detailed profiling of thiols and their reaction products from quenched aliquots taken over the course of a reaction. nih.gov

Stopped-Flow Techniques: For very fast reactions, stopped-flow instruments that rapidly mix reactants and then monitor the subsequent changes using absorbance or fluorescence detection can be used to study reaction kinetics on the millisecond timescale. nih.gov

The selection of the most appropriate in situ monitoring technique depends on the specific reaction being studied, the nature of the reactants and products, and the information required, such as structural elucidation of intermediates, quantitative kinetic data, or simply the determination of reaction completion.

Emerging Research Directions and Future Perspectives for 3 Amino 2 Methylpropane 1 Thiol

Interdisciplinary Research Opportunities with Physics and Engineering

The distinct properties of 3-amino-2-methylpropane-1-thiol, particularly the thiol group's affinity for metal surfaces, open up a wealth of interdisciplinary research opportunities at the intersection of chemistry, physics, and engineering. The ability of thiols to form stable, ordered self-assembled monolayers (SAMs) on noble metal surfaces is a cornerstone of this potential. wikipedia.orgsigmaaldrich.com

One of the most promising areas is in the field of molecular electronics . The formation of SAMs of this compound on gold, silver, or copper surfaces could be used to create ultrathin dielectric layers, modify electrode work functions, or act as a basis for single-molecule electronic components. rsc.orgnorthwestern.edu The presence of the amine group offers an additional point of functionality that can be used to tune the electronic properties of the monolayer or to anchor other molecules, such as nanoparticles or proteins. The methyl group's influence on the packing density and ordering of the SAM presents a subtle yet crucial design parameter for controlling the layer's physical and electronic characteristics. wikipedia.org

In the realm of nanotechnology and materials science , this compound can serve as a versatile surface functionalization agent for nanoparticles. researchgate.netresearchgate.net By coating metallic or semiconductor nanoparticles, this aminothiol (B82208) can enhance their stability in various media, introduce new functionalities, and facilitate their integration into larger device architectures. researchgate.net For instance, amine-functionalized nanoparticles have applications in catalysis and as chemical sensors. mdpi.comcreative-proteomics.com The specific structure of this compound could lead to novel nanoparticle-based sensors where the amine group acts as a recognition site for specific analytes.

Further engineering applications include the development of anti-corrosion coatings . SAMs of alkanethiols have been shown to act as barrier films that protect metals like copper from oxidation. harvard.edu The dense, organized structure of these monolayers can significantly slow down the corrosion process. The specific packing and orientation of this compound on a metal surface could be optimized to create highly effective, nanometer-thick protective layers.

The table below summarizes potential interdisciplinary applications:

| Field | Potential Application of this compound | Key Functional Groups Involved |

| Molecular Electronics | Formation of self-assembled monolayers (SAMs) on electrodes | Thiol (for binding to metal), Amine (for tuning electronic properties) |

| Nanotechnology | Surface functionalization of nanoparticles for sensors and catalysis | Thiol (for nanoparticle binding), Amine (as a reactive site) |

| Materials Engineering | Development of anti-corrosion coatings | Thiol (for surface adhesion), Alkyl chain (for barrier properties) |

This table is generated based on the potential applications of aminothiols in general.

Challenges and Opportunities in Novel Synthesis and Application Development

While the potential applications of this compound are vast, significant challenges remain, particularly in its synthesis and the subsequent development of novel applications.

The synthesis of this compound presents a key hurdle. The presence of two distinct functional groups, an amine and a thiol, necessitates careful selection of protective group strategies to avoid unwanted side reactions. Furthermore, the chiral center at the second carbon position means that stereoselective synthesis is required to produce enantiomerically pure forms of the compound, which is often crucial for biological and pharmaceutical applications. nih.govnih.gov The steric hindrance from the methyl group could also pose challenges for certain synthetic routes. researchgate.net

One predicted synthetic pathway could involve the conversion of 3-amino-2-methyl-1-propanol, a commercially available starting material. This would likely involve the activation of the hydroxyl group followed by displacement with a thiol-containing nucleophile. However, achieving high yields and purity, especially on a large scale, remains a research challenge that needs to be addressed.

Despite these challenges, there are significant opportunities for innovation. The development of efficient and stereoselective synthetic routes would be a major breakthrough, enabling broader access to this compound for research and commercial purposes. Biocatalysis, using enzymes to carry out specific reaction steps, could offer a green and highly selective alternative to traditional chemical synthesis. nih.govnih.govmdpi.com

In terms of application development , the bifunctional nature of this compound is a major asset. It can be used as a cross-linking agent in polymer chemistry to create novel materials with tailored mechanical and thermal properties. jsta.clmdpi.com The amine and thiol groups can participate in different types of polymerization reactions, leading to complex and highly functional polymer networks.

Another significant opportunity lies in the field of radioprotective agents . Aminothiol compounds are known for their ability to protect against the harmful effects of ionizing radiation. nih.govnih.gov The specific structure of this compound, with its unique arrangement of functional groups, could lead to the development of new and more effective radioprotectors with potentially lower toxicity. nih.govnih.gov

The following table outlines the key challenges and opportunities:

| Aspect | Challenges | Opportunities |

| Synthesis | Stereoselectivity, protecting group strategies, steric hindrance | Development of efficient, scalable, and stereoselective routes; exploration of biocatalytic methods. nih.govnih.gov |

| Applications | Limited availability of the compound for testing | Use as a cross-linking agent in polymers; development of novel radioprotectors; creation of functional materials. jsta.clnih.govnih.gov |

This table is generated based on general challenges in organic synthesis and the potential applications of aminothiols.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The discovery and optimization of molecules like this compound can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are transforming chemical research by enabling the prediction of molecular properties, the design of novel synthetic routes, and the analysis of complex datasets.

Materials Discovery: In the context of interdisciplinary research, ML can be used to screen virtual libraries of molecules for specific applications. For example, by combining computational simulations of SAM formation with ML models, it may be possible to identify aminothiol structures, including derivatives of this compound, that are optimized for specific electronic or anti-corrosion properties. nih.gov

The table below highlights the potential impact of AI and ML:

| AI/ML Application | Potential Contribution to this compound Research |

| Property Prediction | Estimate physical, chemical, and biological properties before synthesis. researchgate.netchemrxiv.org |

| Retrosynthesis | Propose novel and efficient synthetic routes. illinois.edubohrium.comacs.orggrace.commicrosoft.com |

| Materials Discovery | Identify optimal derivatives for specific applications (e.g., SAMs, nanoparticles). nih.gov |

This table is generated based on the general applications of AI/ML in chemical discovery.

Contributions to Sustainable Chemistry and Green Technologies

The principles of sustainable chemistry and green technologies are increasingly important in chemical research and manufacturing. The development and application of this compound can contribute to this paradigm shift in several ways.

Green Synthesis Routes: A key focus of sustainable chemistry is the development of environmentally benign synthetic methods. For this compound, this could involve the use of biocatalysis, as mentioned earlier, which employs enzymes that operate under mild conditions (e.g., ambient temperature and pressure, in water) and can offer high selectivity, reducing the need for protecting groups and minimizing waste. nih.govnih.govmdpi.comresearchgate.net Additionally, research into photocatalytic reactions or the use of green solvents could lead to more sustainable production processes. acs.org

Thiol-Ene "Click" Chemistry: The thiol group in this compound makes it a suitable candidate for thiol-ene "click" reactions. This type of reaction is known for its high efficiency, mild reaction conditions, and minimal byproducts, aligning well with the principles of green chemistry. rsc.orgresearchgate.netresearchgate.net This could be exploited for the synthesis of polymers and functional materials in a more sustainable manner.

Applications in Environmental Remediation: The ability of thiol groups to bind to heavy metals could be harnessed for environmental applications. creative-proteomics.com Nanoparticles functionalized with this compound could potentially be used as selective adsorbents for the removal of toxic heavy metal ions from wastewater. The amine group could further enhance the binding capacity or selectivity for certain metals.

Development of Sustainable Materials: By acting as a building block or cross-linker, this compound can contribute to the creation of more durable and high-performance materials. For example, more effective anti-corrosion coatings can extend the lifespan of metal products, reducing the need for replacement and the associated environmental impact.

The following table summarizes the potential contributions to sustainable chemistry:

| Area of Contribution | Specific Example for this compound |

| Green Synthesis | Biocatalytic routes using enzymes for stereoselective synthesis. nih.govnih.govmdpi.com |

| Green Reactions | Utilization in thiol-ene "click" chemistry for efficient material synthesis. rsc.orgresearchgate.net |

| Environmental Applications | Functionalization of nanoparticles for heavy metal remediation. creative-proteomics.com |

| Sustainable Materials | Development of durable anti-corrosion coatings. harvard.edu |

This table is generated based on the principles of green chemistry and the known reactivity of thiol compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Amino-2-methylpropane-1-thiol in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar amines (e.g., 2-Amino-2-methylpropanol), this compound likely requires stringent safety measures. Use chemical-resistant gloves (nitrile or neoprene), splash goggles, and lab coats. Work in a fume hood to avoid inhalation exposure. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention . Store in a cool, dry place away from oxidizers, as thiols are prone to oxidation.

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, react 2-methylpropane-1-thiol with a protected amine precursor (e.g., phthalimide) under basic conditions (e.g., KOH in DMF). Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm structure and assess proton environments.

- GC-MS (electron ionization mode) to verify molecular weight and detect volatile impurities.

- FT-IR to identify functional groups (e.g., -SH stretch ~2550 cm⁻¹).

- Elemental analysis for empirical formula validation .

Advanced Research Questions

Q. How can researchers mitigate oxidation of this compound during long-term storage?

- Methodological Answer : Stabilize the compound by:

- Storing under inert gas (argon or nitrogen) in amber glass vials.

- Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.

- Monitoring degradation via periodic LC-MS analysis to detect disulfide formation .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer : Use design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for reductive amination steps. Kinetic studies (e.g., in situ FT-IR) may reveal rate-limiting steps, enabling targeted process improvements .

Q. How do structural modifications (e.g., alkyl chain length) affect the thiol’s reactivity in metal coordination studies?

- Methodological Answer : Compare the target compound with analogs (e.g., 3-(Methylthio)-1-propanol) using UV-Vis spectroscopy to track metal-thiolate complex formation. Computational modeling (DFT calculations) can predict bond dissociation energies and electronic effects. Experimental validation via cyclic voltammetry assesses redox behavior .

Q. How can researchers resolve discrepancies in reported stability data for this compound?

- Methodological Answer : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months). Compare results with literature using statistical tools (e.g., ANOVA). Validate findings with orthogonal methods, such as Raman spectroscopy for polymorphic changes or DSC for thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.